molecular formula C7H5F2NO2 B6228853 5-(difluoromethoxy)pyridine-2-carbaldehyde CAS No. 1315363-73-5

5-(difluoromethoxy)pyridine-2-carbaldehyde

Cat. No.: B6228853
CAS No.: 1315363-73-5
M. Wt: 173.12 g/mol
InChI Key: UQJXXLAPNMGZDF-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its difluoromethoxy group attached to the pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethoxy)pyridine-2-carbaldehyde typically involves the introduction of a difluoromethoxy group to a pyridine ring followed by formylation. One common method is the reaction of 5-hydroxypyridine-2-carbaldehyde with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-(Difluoromethoxy)pyridine-2-carboxylic acid.

    Reduction: 5-(Difluoromethoxy)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Difluoromethoxy)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(difluoromethoxy)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for its molecular target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

    5-Methoxypyridine-2-carbaldehyde: Contains a methoxy group instead of a difluoromethoxy group, resulting in different chemical properties.

    5-(Trifluoromethoxy)pyridine-2-carbaldehyde: Contains a trifluoromethoxy group, which can significantly alter its reactivity and biological activity.

Uniqueness

5-(Difluoromethoxy)pyridine-2-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects

Properties

CAS No.

1315363-73-5

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

5-(difluoromethoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)10-3-6/h1-4,7H

InChI Key

UQJXXLAPNMGZDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(F)F)C=O

Purity

95

Origin of Product

United States

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